3-(3,5-dimethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Description
3-(3,5-Dimethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative with a 1,2,4-oxadiazole substituent. Quinazolines are heterocyclic compounds known for diverse pharmacological activities, including anticancer, antimicrobial, and antihistaminic effects . The target compound features a 3,5-dimethylphenyl group at position 3 of the quinazoline core and a 1,2,4-oxadiazole ring linked to a 4-(trifluoromethyl)phenyl moiety.
Structural analogs of quinazolines are frequently explored for their biological activity. For instance, alkylaminoquinazoline derivatives with morpholine groups demonstrate potent efflux pump inhibition (EPI) against Pseudomonas aeruginosa , and triazoloquinazolinones exhibit H1-antihistaminic properties .
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F3N4O3/c1-15-11-16(2)13-19(12-15)33-24(34)20-5-3-4-6-21(20)32(25(33)35)14-22-30-23(31-36-22)17-7-9-18(10-8-17)26(27,28)29/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNWCJUKQFLYIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione represents a novel derivative within the quinazoline class. Quinazolines are recognized for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. This article delves into the biological activity of this specific compound, highlighting its pharmacological potential and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into three key components:
- Quinazoline core : A bicyclic structure that is often associated with various therapeutic activities.
- Oxadiazole moiety : Known for its role in enhancing biological activity and increasing lipophilicity.
- Trifluoromethyl group : This substituent is frequently employed to improve the pharmacokinetic properties of drugs.
Antimicrobial Activity
Research has shown that quinazoline derivatives exhibit significant antimicrobial properties. In a study evaluating various quinazoline-2,4(1H,3H)-dione derivatives, several compounds demonstrated moderate to strong activity against both Gram-positive and Gram-negative bacteria. The compound in focus was compared against standard antibiotics using the agar well diffusion method. Notably:
- Inhibition Zones : The most active derivatives displayed inhibition zones ranging from 10 to 12 mm against Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) : MIC values for some derivatives were reported to be around 70–80 mg/mL .
Anti-inflammatory Activity
The quinazoline scaffold has also been linked to anti-inflammatory effects. A related study on quinazoline derivatives indicated that certain compounds could inhibit cytokine production in murine macrophages and mitigate acute lung injury by reducing neutrophil infiltration and edema . The compound's potential as an anti-inflammatory agent is supported by its ability to lower IL-6 secretion without causing immunotoxicity.
Anticancer Properties
Quinazoline derivatives have been explored for their anticancer potential. In vitro studies have shown that these compounds can inhibit cancer cell growth across various lines:
- Cell Lines Tested : Notable activity was observed against SNB-19 (glioblastoma), OVCAR-8 (ovarian cancer), and NCI-H460 (lung cancer) with growth inhibition percentages exceeding 75% .
- Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Study 1: Antimicrobial Evaluation
A series of quinazoline derivatives were synthesized and evaluated for their antimicrobial efficacy. Among them, the compound demonstrated a broad spectrum of activity against both bacterial strains and fungi. The results indicated that modifications on the quinazoline ring significantly impacted bioactivity .
Study 2: Anti-inflammatory Effects
In a model of LPS-induced acute lung injury, a related quinazoline derivative exhibited a marked reduction in neutrophil infiltration and tissue damage. This study highlighted the compound's potential as a therapeutic agent in inflammatory conditions .
Data Tables
| Biological Activity | Compound | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Antimicrobial | 3a | 11 | 75 |
| Antimicrobial | 4a | 12 | 70 |
| Anti-inflammatory | - | - | - |
| Anticancer | SNB-19 | >75% growth inhibition | - |
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Activity
Recent studies have highlighted the potential of compounds containing trifluoromethyl groups as inhibitors of key enzymes involved in diabetes management. For instance, compounds similar to the target molecule have demonstrated significant inhibitory effects on enzymes such as α-glucosidase and α-amylase, which are critical in carbohydrate metabolism. The incorporation of the trifluoromethyl group enhances lipophilicity and biological activity, making these compounds promising candidates for antidiabetic drug development .
Anticancer Properties
Quinazoline derivatives have been extensively studied for their anticancer properties. The target compound's structure may allow it to interact with various cellular pathways involved in tumor growth and proliferation. Preliminary studies suggest that quinazoline-based compounds can inhibit specific kinases associated with cancer progression .
Synthesis and Structural Modifications
The synthesis of the target compound involves multiple steps that include the formation of the quinazoline ring and subsequent functionalization with oxadiazole derivatives. The strategic incorporation of functional groups such as trifluoromethyl and dimethylphenyl enhances the compound's pharmacological profile. Research indicates that modifying these substituents can lead to improved efficacy and selectivity against specific biological targets .
Environmental Applications
Pesticide Development
Compounds featuring trifluoromethyl groups are also being explored for their potential use in agricultural chemicals. These groups can enhance the stability and effectiveness of pesticides by improving their interaction with target pests while minimizing environmental impact .
Case Study 1: Antidiabetic Activity Evaluation
A recent study synthesized a related compound that exhibited IC50 values against α-glucosidase (6.28 µM) and α-amylase (4.58 µM), showcasing its potential as a multitarget antidiabetic agent. Molecular docking studies revealed favorable binding interactions with active sites of these enzymes, indicating a promising avenue for further research into similar structures .
Case Study 2: Anticancer Screening
Another investigation assessed a series of quinazoline derivatives for their cytotoxic activity against various cancer cell lines. The results indicated that modifications to the quinazoline scaffold significantly influenced anticancer potency, with some derivatives showing IC50 values in low micromolar ranges against breast and lung cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
| Compound Name | Biological Activity | Key Substituents | Efficacy/Potency (Where Available) | References |
|---|---|---|---|---|
| Target Compound | Not explicitly reported (inferred) | 3,5-Dimethylphenyl; 1,2,4-oxadiazole-CF3-Ph | N/A | |
| 4-(4-Ethylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones (e.g., Alagarsamy et al., 2008) | H1-antihistaminic | Triazole ring; ethylphenyl group | IC50: 0.12–1.8 μM (histamine receptor) | |
| Morpholine-linked alkylaminoquinazoline derivatives (e.g., IJMR, 2018) | EPI against P. aeruginosa | Morpholine-propyl chain | 4–8-fold reduction in bacterial biofilm | |
| Quinazoline derivatives from EP Patent 0,635,498 (Barker, 2001) | Anticancer | Variable (e.g., halogen, alkyl groups) | IC50: 0.5–5 μM (various cancer cell lines) |
Pharmacological Activity
- Antihistaminic Activity: The triazoloquinazolinones synthesized by Alagarsamy et al. (2008) show potent H1-antihistaminic activity (IC50: 0.12–1.8 μM) due to their triazole moiety, which enhances receptor binding .
Anticancer Activity :
Barker’s patent (2001) highlights quinazoline derivatives with halogen or alkyl substituents as anticancer agents (IC50: 0.5–5 μM) . The trifluoromethyl group in the target compound could enhance cytotoxicity by increasing lipophilicity and interaction with hydrophobic kinase domains.- Antimicrobial (EPI) Activity: Morpholine-containing quinazolines exhibit superior EPI activity against P. aeruginosa compared to other alkylamino derivatives . The target compound’s trifluoromethylphenyl group may offer distinct interactions with bacterial efflux pumps, though this requires experimental validation.
Substituent Effects on Bioactivity
Oxadiazole vs. Triazole Rings :
The 1,2,4-oxadiazole ring in the target compound improves metabolic stability compared to triazole-containing analogs, which are prone to oxidative degradation . However, triazoles often enhance hydrogen-bonding capacity, critical for receptor affinity in antihistaminic agents.Trifluoromethyl vs. Morpholine Groups : The trifluoromethyl group increases lipophilicity, favoring blood-brain barrier penetration or kinase inhibition, whereas morpholine-propyl chains in EPIs improve solubility and bacterial membrane targeting .
Q & A
Q. What synthetic methodologies are recommended for the preparation of 3-(3,5-dimethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione?
- Methodological Answer : The synthesis of this quinazoline-dione derivative involves multi-step heterocyclic reactions. Key steps include:
- Oxadiazole formation : Reacting a nitrile precursor with hydroxylamine under reflux in ethanol/water, followed by cyclization with trifluoroacetic anhydride (TFAA) to form the 1,2,4-oxadiazole ring .
- Quinazoline-dione assembly : Coupling the oxadiazole intermediate with a substituted anthranilic acid derivative via a nucleophilic substitution or Mitsunobu reaction.
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate gradient) and recrystallization (ethanol/water) ensure purity. Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR spectroscopy : Analyze H and C NMR spectra to verify substitution patterns (e.g., trifluoromethyl group at δ ~110–120 ppm in C NMR) .
- Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error).
- Elemental analysis : Compare experimental vs. calculated C, H, N, and F percentages (deviation <0.4% acceptable) .
Q. What experimental protocols are used to assess solubility and stability in aqueous buffers?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or DMSO/PBS mixtures. Quantify via UV-Vis spectroscopy at λ_max (e.g., 260–280 nm for aromatic systems) .
- Stability : Incubate the compound in PBS at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .
Q. How should initial biological activity screening be designed for this compound?
- Methodological Answer :
- Target selection : Prioritize kinases or enzymes with structural homology to known quinazoline targets (e.g., EGFR, PDE inhibitors).
- Assay conditions : Use fluorescence-based or colorimetric assays (e.g., ATPase activity for kinases) at 10 µM–100 µM compound concentrations. Include positive controls (e.g., staurosporine) and DMSO vehicle controls .
Advanced Research Questions
Q. What strategies are effective for elucidating the compound’s mechanism of action in enzymatic inhibition?
- Methodological Answer :
- Kinetic studies : Perform Michaelis-Menten analysis with varying substrate concentrations to determine inhibition type (competitive/non-competitive).
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. Validate with site-directed mutagenesis of predicted binding residues (e.g., ATP-binding pocket lysine mutations) .
- SPR/BLI : Measure real-time binding affinity (KD) via surface plasmon resonance (SPR) or bio-layer interferometry (BLI) .
Q. How can environmental fate studies be designed to assess ecological risks?
- Methodological Answer :
- Degradation pathways : Use OECD 308 guidelines to study aerobic/anaerobic degradation in soil/water systems. Identify metabolites via LC-HRMS and QSAR models to predict toxicity .
- Bioaccumulation : Measure log Kow (octanol-water partition coefficient) via shake-flask methods. Correlate with BCF (bioconcentration factor) in model organisms (e.g., Daphnia magna) .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Pool data from independent studies and apply Cohen’s d to quantify effect size variability.
- Experimental replication : Standardize assay conditions (e.g., cell line passage number, serum batch) and use orthogonal assays (e.g., Western blot vs. ELISA) to confirm activity .
Q. What approaches are used to establish structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace trifluoromethyl with cyano or methyl groups) and test activity against a panel of targets .
- 3D-QSAR : Build CoMFA/CoMSIA models using IC50 data from analogs. Validate with leave-one-out cross-validation (q² >0.5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
